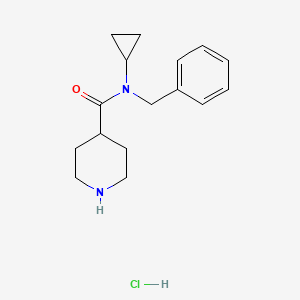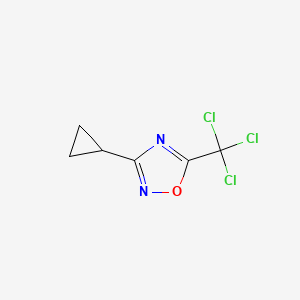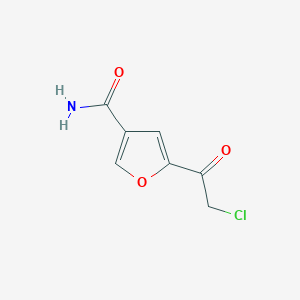
5-(2-氯乙酰基)呋喃-3-甲酰胺
描述
5-(2-Chloroacetyl)furan-3-carboxamide is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . It is known for its unique structure, which includes a furan ring substituted with a chloroacetyl group and a carboxamide group. This compound is used in various scientific research applications due to its interesting chemical properties.
科学研究应用
5-(2-Chloroacetyl)furan-3-carboxamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of specialty chemicals and materials.
作用机制
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various therapeutic areas .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan derivatives are known to be involved in a wide range of reactions in the field of organic chemistry and medicinal chemistry .
Result of Action
Furan derivatives are known for their therapeutic advantages in various areas such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
生化分析
Biochemical Properties
5-(2-Chloroacetyl)furan-3-carboxamide plays a significant role in biochemical reactions due to its reactive furan ring and chloroacetyl group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, contributing to its antibacterial properties . The compound’s interactions with these biomolecules often involve covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
5-(2-Chloroacetyl)furan-3-carboxamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of bacterial cells by interfering with their metabolic processes and enzyme functions . Additionally, it may affect eukaryotic cells by modulating signaling pathways involved in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of 5-(2-Chloroacetyl)furan-3-carboxamide involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Chloroacetyl)furan-3-carboxamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade under extreme conditions such as high temperature or pH . Long-term exposure to this compound can lead to persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 5-(2-Chloroacetyl)furan-3-carboxamide vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects such as antibacterial activity without significant toxicity . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome .
Metabolic Pathways
5-(2-Chloroacetyl)furan-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 5-(2-Chloroacetyl)furan-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
5-(2-Chloroacetyl)furan-3-carboxamide exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles by targeting signals or post-translational modifications . For example, it can accumulate in the mitochondria, where it may interfere with mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroacetyl)furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 5-(2-Chloroacetyl)furan-3-carboxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also involve continuous flow reactors to improve efficiency and scalability .
化学反应分析
Types of Reactions
5-(2-Chloroacetyl)furan-3-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Substituted furan derivatives.
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amines.
相似化合物的比较
Similar Compounds
5-(2-Bromoacetyl)furan-3-carboxamide: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
5-(2-Iodoacetyl)furan-3-carboxamide: Similar structure but with an iodoacetyl group instead of a chloroacetyl group.
5-(2-Fluoroacetyl)furan-3-carboxamide: Similar structure but with a fluoroacetyl group instead of a chloroacetyl group.
Uniqueness
5-(2-Chloroacetyl)furan-3-carboxamide is unique due to its specific reactivity and binding properties, which are influenced by the presence of the chloroacetyl group. This makes it a valuable compound for various research applications where selective reactivity is required .
属性
IUPAC Name |
5-(2-chloroacetyl)furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-2-5(10)6-1-4(3-12-6)7(9)11/h1,3H,2H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQIVGTUDJQYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278684 | |
| Record name | 3-Furancarboxamide, 5-(2-chloroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-22-4 | |
| Record name | 3-Furancarboxamide, 5-(2-chloroacetyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furancarboxamide, 5-(2-chloroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1523856.png)
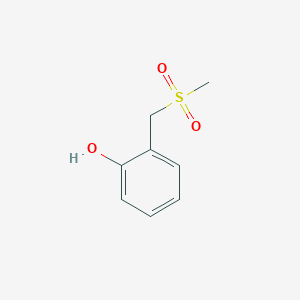
![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1523862.png)

![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride](/img/structure/B1523866.png)
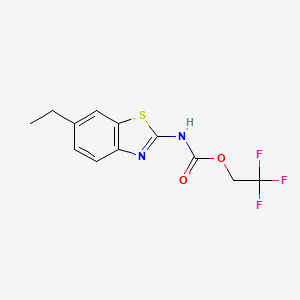
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride](/img/structure/B1523868.png)
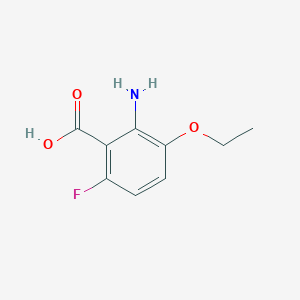
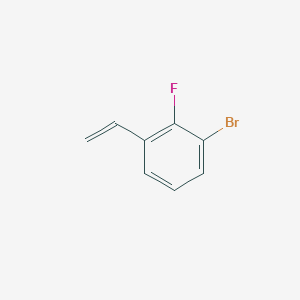
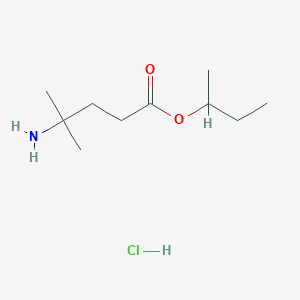
![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)

